Butyrate

Description

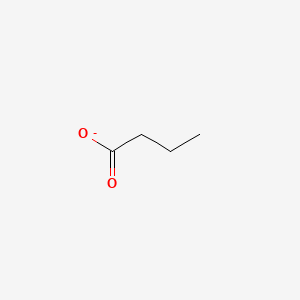

Structure

3D Structure

Properties

CAS No. |

461-55-2 |

|---|---|

Molecular Formula |

C4H7O2- |

Molecular Weight |

87.1 g/mol |

IUPAC Name |

butanoate |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/p-1 |

InChI Key |

FERIUCNNQQJTOY-UHFFFAOYSA-M |

SMILES |

CCCC(=O)[O-] |

Canonical SMILES |

CCCC(=O)[O-] |

Other CAS No. |

461-55-2 |

Synonyms |

Acids, Butanoic Acids, Butyric Butanoic Acids Butyrate Butyrates Butyric Acids n Butyrate n-Butyrate |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Butyrate as a Histone Deacetylase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon, has garnered significant attention for its multifaceted biological activities.[1][2][3] Beyond its role as an energy source for colonocytes, butyrate functions as a potent inhibitor of histone deacetylase (HDAC) enzymes.[3][4][5][6] This inhibitory action positions butyrate as a key modulator of epigenetic landscapes, influencing gene expression and a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[4][7][8] This technical guide provides a comprehensive overview of the core mechanism of butyrate as an HDAC inhibitor, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Mechanism of HDAC Inhibition

Butyrate exerts its inhibitory effect on class I and II HDACs.[5][9] The mechanism involves butyrate binding to the active site of HDAC enzymes. Unlike some HDAC inhibitors that chelate the zinc ion essential for catalysis, butyrate's interaction is thought to be noncompetitive, suggesting it may not directly bind to the substrate-binding site.[10] However, other studies propose that butyrate's aliphatic chain occupies a hydrophobic cleft on the enzyme's surface.[10] This binding ultimately obstructs the deacetylase activity of the enzyme.

The inhibition of HDACs by butyrate leads to a state of histone hyperacetylation.[4][11] Histones are proteins that package DNA into a compact structure called chromatin. The acetylation of lysine (B10760008) residues on histone tails neutralizes their positive charge, leading to a more relaxed chromatin structure.[12] This "open" chromatin conformation allows transcription factors and RNA polymerase greater access to DNA, thereby promoting gene expression.[12] It is important to note that while butyrate induces global histone hyperacetylation, its effects on gene expression are specific, affecting only about 2% of mammalian genes.[4][10]

Downstream Signaling Pathways and Cellular Effects

The butyrate-induced hyperacetylation of histones triggers a cascade of downstream events that culminate in various cellular responses.

Cell Cycle Arrest

One of the most well-characterized effects of butyrate is the induction of cell cycle arrest, primarily at the G1 phase.[4][7] This is often mediated through the transcriptional activation of cyclin-dependent kinase inhibitors, such as p21(Waf1/Cip1).[4][10] The promoter of the p21 gene contains butyrate response elements, often mediated through Sp1/Sp3 binding sites.[4][10] Butyrate's inhibition of HDACs associated with Sp1/Sp3 leads to histone hyperacetylation at the p21 promoter, activating its transcription.[4][10] The p21 protein then inhibits cyclin-dependent kinase 2 (CDK2) activity, thereby halting cell cycle progression.[4][10]

Induction of Apoptosis

Butyrate is also a potent inducer of apoptosis, or programmed cell death, in cancer cells.[7][13][14] This can occur through both caspase-dependent and caspase-independent pathways.[13][14]

-

Caspase-Dependent Pathway: Butyrate can induce apoptosis by inhibiting the expression of pro-survival factors like Akt1 and Akt2.[13] This deactivation of the Akt signaling pathway can lead to the activation of caspase-9 and subsequently caspase-3, key executioner caspases in the apoptotic cascade.[13][14] The process is often mediated through the mitochondria, involving the release of cytochrome c.[14]

-

Caspase-Independent Pathway: In some instances, even when caspases are inhibited, butyrate can still induce cell death that exhibits features of autophagy.[14]

Modulation of Immune Responses

In the context of the gut, butyrate's HDAC inhibitory activity plays a crucial role in regulating immune function.[5][15] By inhibiting HDACs in intestinal macrophages, butyrate can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), IL-6, and IL-12.[5] This anti-inflammatory effect is critical for maintaining gut homeostasis.[1][15]

Quantitative Data on Butyrate's HDAC Inhibitory Activity

The inhibitory potency of butyrate varies among different HDAC isoforms. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| HDAC Isoform | IC50 Value (mM) | Reference |

| Overall HDAC | 0.80 | [9] |

| HDAC1 | 0.3 | [16] |

| HDAC2 | 0.4 | [16] |

| HDAC7 | 0.3 | [16] |

| HDAC6 | No inhibition | [9][16] |

| HDAC10 | No inhibition | [9][16] |

Experimental Protocols

The investigation of butyrate as an HDAC inhibitor relies on a variety of well-established experimental techniques.

HDAC Activity Assay

Objective: To quantify the inhibitory effect of butyrate on HDAC enzyme activity.

Methodology:

-

Nuclear or cellular extracts containing HDAC enzymes are prepared.[17]

-

A fluorometric HDAC substrate, such as Boc-Lys(Ac)-AMC, is added to the extracts in the presence and absence of butyrate.[17]

-

HDAC enzymes deacetylate the substrate.

-

A developer solution, often containing trypsin, is added to cleave the deacetylated substrate, releasing a fluorescent molecule.[17]

-

The fluorescence is measured using a fluorometer, and the level of inhibition is calculated by comparing the fluorescence in butyrate-treated samples to untreated controls.[18][19] Trichostatin A (TSA) is often used as a positive control for HDAC inhibition.[5][17]

Western Blot for Histone Acetylation

Objective: To qualitatively and quantitatively assess the level of histone acetylation in cells treated with butyrate.

Methodology:

-

Cells are treated with various concentrations of butyrate for a specified time.[16]

-

Whole-cell lysates or nuclear extracts are prepared using appropriate buffers (e.g., RIPA buffer).[16]

-

Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.[16]

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-GAPDH).[16]

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).[16]

-

The signal is detected using a chemiluminescent substrate and visualized.[16]

Chromatin Immunoprecipitation (ChIP)

Objective: To determine if butyrate-induced histone hyperacetylation occurs at specific gene promoter regions.

Methodology:

-

Cells are treated with butyrate.

-

Proteins are cross-linked to DNA using formaldehyde.

-

The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

An antibody specific for an acetylated histone mark (e.g., H3K9Ac) is used to immunoprecipitate the chromatin fragments.[5]

-

The cross-links are reversed, and the DNA is purified.

-

The amount of a specific DNA sequence (e.g., a gene promoter) in the immunoprecipitated sample is quantified using quantitative PCR (qPCR). An increase in the amount of the target DNA sequence in butyrate-treated cells indicates increased histone acetylation at that locus.[5]

Conclusion

Butyrate's role as an HDAC inhibitor is a cornerstone of its diverse biological functions, from cancer prevention to immune regulation. Its ability to remodel chromatin and specifically alter gene expression provides a powerful mechanism for cellular control. The experimental protocols detailed herein are fundamental to the continued exploration of butyrate's therapeutic potential. For researchers and drug development professionals, a thorough understanding of this core mechanism is essential for harnessing the beneficial effects of this naturally occurring epigenetic modulator.

References

- 1. biomesight.com [biomesight.com]

- 2. Butyrate, Neuroepigenetics and the Gut Microbiome: Can a High Fiber Diet Improve Brain Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The epigenetic effects of butyrate: potential therapeutic implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium butyrate-induced DAPK-mediated apoptosis in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The effect of sodium butyrate on histone modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Valproic acid and butyrate induce apoptosis in human cancer cells through inhibition of gene expression of Akt/protein kinase B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. articles.mercola.com [articles.mercola.com]

- 16. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]

- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

G-Protein Coupled Receptors for Butyrate Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate, a four-carbon short-chain fatty acid (SCFA), is a principal product of microbial fermentation of dietary fibers in the colon.[1] Beyond its role as a primary energy source for colonocytes, butyrate functions as a critical signaling molecule, modulating a wide array of physiological processes including intestinal homeostasis, immune responses, and energy metabolism.[1][2] A significant portion of butyrate's signaling capabilities are mediated through a specific subset of G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the key GPCRs involved in butyrate signaling, their downstream pathways, pharmacological characteristics, and the experimental methodologies used to investigate their function.

Core Butyrate-Sensing G-Protein Coupled Receptors

Three primary GPCRs have been identified as receptors for butyrate: Free Fatty Acid Receptor 2 (FFAR2), Free Fatty Acid Receptor 3 (FFAR3), and G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[3][4] These receptors exhibit distinct ligand specificities, tissue distribution, and signal transduction mechanisms, leading to a diverse range of physiological effects.

Receptor Overview and Pharmacology

The activation of these receptors by butyrate and other SCFAs initiates a cascade of intracellular events. The pharmacological properties, including binding affinity and potency, are crucial for understanding the specific roles of each receptor in response to varying concentrations of butyrate in different physiological contexts.

| Receptor | Aliases | Primary Endogenous Ligands (Rank Order of Potency) | Butyrate Potency (EC50) | G-Protein Coupling |

| FFAR2 | GPR43 | Acetate ≈ Propionate > Butyrate | 250-500 µM | Gαi/o, Gαq/11 |

| FFAR3 | GPR41 | Propionate = Butyrate > Acetate | High µM to low mM range | Gαi/o |

| GPR109A | HCAR2 | Niacin, β-hydroxybutyrate, Butyrate | ~1.6 mM | Gαi/o |

Table 1: Pharmacological properties of butyrate-sensing GPCRs. This table summarizes the common aliases, ligand preferences, approximate butyrate potency, and primary G-protein coupling for the key butyrate receptors.

Signaling Pathways of Butyrate-Sensing GPCRs

The activation of FFAR2, FFAR3, and GPR109A by butyrate triggers distinct downstream signaling cascades, leading to a variety of cellular responses.

FFAR2 Signaling

FFAR2 couples to both Gαi/o and Gαq/11 G-proteins.[5]

-

Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This can modulate the activity of protein kinase A (PKA) and downstream signaling events.

-

Gαq/11 Pathway: Coupling to Gαq/11 activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[7] This calcium signal can activate various calcium-dependent enzymes and transcription factors.

-

β-Arrestin Signaling: FFAR2 can also signal through β-arrestin pathways, which can mediate distinct downstream effects, including the modulation of MAPK pathways.

FFAR3 Signaling

FFAR3 primarily couples to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[8] This pathway is crucial for many of the metabolic and immune-modulatory effects of butyrate mediated through FFAR3.

GPR109A Signaling

Similar to FFAR3, GPR109A activation by butyrate leads to the engagement of the Gαi/o pathway, resulting in the inhibition of adenylyl cyclase and reduced cAMP levels.[9] This signaling cascade in immune cells and intestinal epithelial cells is critical for the anti-inflammatory effects of butyrate.[10]

Experimental Protocols

Investigating the interaction of butyrate with its GPCRs and the resulting cellular responses requires a variety of specialized in vitro and in vivo experimental techniques.

In Vitro Assays

This assay is used to determine the binding affinity (Kd) of butyrate and other ligands to the receptors, as well as the receptor density (Bmax) in a given tissue or cell preparation.

-

Objective: To quantify the binding characteristics of a radiolabeled ligand to FFAR2, FFAR3, or GPR109A and to determine the affinity of unlabeled competitors like butyrate.

-

Principle: A radiolabeled ligand (e.g., ³H-labeled niacin for GPR109A) is incubated with cell membranes expressing the receptor of interest. The amount of bound radioactivity is measured after separating the bound from the free radioligand, typically by rapid filtration. Competition binding assays are performed by including increasing concentrations of an unlabeled ligand (e.g., butyrate) to displace the binding of the radioligand.

-

Generalized Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer and prepare a membrane fraction by differential centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of radioligand in a suitable binding buffer. For competition assays, add varying concentrations of the unlabeled test compound (butyrate).

-

Incubation: Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values.

-

This assay is used to measure the activation of Gαq/11-coupled receptors, such as FFAR2, by monitoring changes in intracellular calcium levels.

-

Objective: To detect and quantify the increase in intracellular calcium concentration following receptor activation by butyrate.

-

Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent IP3-mediated calcium release from intracellular stores, the dye binds to calcium, resulting in an increase in fluorescence intensity, which is measured in real-time.

-

Generalized Protocol:

-

Cell Plating: Seed cells (e.g., HEK293 cells transiently or stably expressing FFAR2) in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration (e.g., 1 hour at 37°C).

-

Compound Addition: Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR). Inject butyrate or other agonists at various concentrations.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for Fluo-4) before and after compound addition.

-

Data Analysis: Analyze the change in fluorescence to determine the EC50 of the agonist.

-

This assay is used to quantify the activation of Gαi/o-coupled receptors, such as FFAR2, FFAR3, and GPR109A, by measuring the inhibition of cAMP production.

-

Objective: To measure the decrease in intracellular cAMP levels following receptor activation by butyrate.

-

Principle: Cells expressing the receptor of interest are stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin (B1673556), an adenylyl cyclase activator). The ability of a receptor agonist (butyrate) to inhibit this forskolin-stimulated cAMP production is then measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[11]

-

Generalized Protocol:

-

Cell Seeding: Plate cells expressing the receptor of interest in a suitable assay plate.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Stimulate the cells with forskolin in the presence of varying concentrations of butyrate.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify the cAMP levels in the cell lysate using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

-

Data Analysis: Determine the IC50 of butyrate for the inhibition of forskolin-stimulated cAMP production.

-

References

- 1. Sodium Butyrate Alleviates Mouse Colitis by Regulating Gut Microbiota Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium butyrate alleviates DSS-induced inflammatory bowel disease by inhibiting ferroptosis and modulating ERK/STAT3 signaling and intestinal flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cyagen.com [cyagen.com]

- 9. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Butyrate Activates the cAMP-Protein Kinase A-cAMP Response Element-Binding Protein Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Butyrate in Fortifying the Intestinal Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrate, a short-chain fatty acid produced by the microbial fermentation of dietary fibers in the colon, plays a pivotal role in maintaining intestinal homeostasis. A key aspect of this function is its ability to enhance the intestinal barrier, a critical line of defense against luminal pathogens and toxins. This technical guide provides an in-depth analysis of the molecular mechanisms by which butyrate reinforces intestinal barrier function. We will explore its influence on tight junction protein expression and assembly, its multifaceted signaling pathways—including G-protein-coupled receptors (GPCRs), histone deacetylase (HDAC) inhibition, and AMP-activated protein kinase (AMPK) activation—and its potent anti-inflammatory effects. This document summarizes key quantitative data, details common experimental protocols for studying these effects, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The intestinal epithelial barrier is a dynamic and selective interface that separates the host's internal environment from the vast and complex luminal milieu. Its integrity is paramount for preventing the translocation of harmful substances and maintaining immune homeostasis.[1] A compromised barrier, often referred to as "leaky gut," is implicated in the pathogenesis of numerous gastrointestinal and systemic diseases, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and metabolic disorders.[2]

Butyrate, the primary energy source for colonocytes, has emerged as a key regulator of intestinal barrier function.[3][4] It exerts its beneficial effects through a variety of mechanisms, including the regulation of tight junction proteins, modulation of cellular signaling pathways, and suppression of inflammation.[5][[“]] This guide will provide a detailed examination of these mechanisms, supported by quantitative data and experimental methodologies.

Mechanisms of Butyrate-Mediated Intestinal Barrier Enhancement

Butyrate's influence on the intestinal barrier is multifactorial, involving direct effects on epithelial cells and indirect effects through the modulation of immune responses.

Regulation of Tight Junctions

Tight junctions are multiprotein complexes that seal the paracellular space between adjacent epithelial cells, thereby controlling intestinal permeability. Butyrate has been shown to enhance barrier function by regulating the expression and localization of key tight junction proteins.[[“]]

Studies have demonstrated that butyrate can increase the expression of crucial tight junction proteins such as claudins, occludin, and zonula occludens-1 (ZO-1).[[“]][7] For instance, in IPEC-J2 cells, butyrate treatment has been shown to upregulate the mRNA expression and protein abundance of claudin-3 and claudin-4.[8] Beyond just increasing their expression, butyrate also facilitates the proper assembly and localization of these proteins at the cell membrane, a process crucial for the formation of a functional barrier.[9][10] This is partly achieved through the activation of AMP-activated protein kinase (AMPK).[9][10]

Key Signaling Pathways

Butyrate's effects on intestinal epithelial cells are mediated by several key signaling pathways.

Butyrate acts as a signaling molecule by activating specific G-protein-coupled receptors, notably GPR43 (also known as FFAR2) and GPR109A (also known as HCAR2), expressed on intestinal epithelial and immune cells.[7][11][12] Activation of these receptors can trigger downstream signaling cascades that contribute to improved barrier function and reduced inflammation.[11][13] For example, GPR109A activation by butyrate in colonic epithelial cells can induce the secretion of IL-18, an anti-inflammatory cytokine that plays a role in epithelial repair.[11][13]

Butyrate is a well-established inhibitor of histone deacetylases (HDACs).[5][14] By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[15][16] This epigenetic modification can upregulate the expression of genes involved in cell differentiation, apoptosis of cancer cells, and the suppression of inflammatory responses.[5][15] For instance, HDAC inhibition by butyrate can suppress the activation of the pro-inflammatory transcription factor NF-κB.[5][17]

Butyrate can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9][10] Activated AMPK facilitates the assembly of tight junctions, thereby enhancing barrier integrity.[9][10] Furthermore, butyrate can influence the Akt/mTOR signaling pathway, which is involved in protein synthesis.[[“]][8] By activating this pathway, butyrate can promote the synthesis of tight junction proteins.[8]

Anti-inflammatory Effects

Chronic inflammation can disrupt the intestinal barrier. Butyrate exerts potent anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway.[1][3][5] NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines and mediators.[5] By suppressing NF-κB activation, butyrate reduces the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β, thus mitigating inflammatory damage to the epithelial barrier.[5][18][19] Additionally, butyrate can modulate the NLRP3 inflammasome, a multiprotein complex involved in the production of IL-1β, further contributing to its anti-inflammatory properties.[18][19][20][21]

Quantitative Data on Butyrate's Effects

The following tables summarize quantitative data from various studies investigating the impact of butyrate on intestinal barrier function.

| Parameter | Cell/Animal Model | Butyrate Concentration | Duration of Treatment | Observed Effect | Citation |

| Transepithelial Electrical Resistance (TEER) | Caco-2 cells | 1-5 mM | 24-96 hours | Significant increase | [22] |

| IPEC-J2 cells | Dose-dependent | Not specified | Increase | [8] | |

| Caco-2 cells | 2 mmol/L | Not specified | Significant increase | [9] | |

| Paracellular Permeability (Inulin, Mannitol, FITC-dextran) | Caco-2 or HT-29 cells | 1-5 mM | 24-96 hours | Decrease | [22] |

| IPEC-J2 cells | Dose-dependent | Not specified | Decrease | [8] | |

| Claudin-1 Expression | Colonic biopsies (human) | 25 mM | Not specified | Significant decrease (with C48/80 stimulation) | [22] |

| Claudin-3 mRNA Expression | IPEC-J2 cells | Not specified | 8 hours | Increase (counteracting LPS effect) | [8] |

| Claudin-3 and Claudin-4 Protein Levels | IPEC-J2 cells | Not specified | 4 and 8 hours | Increase (counteracting LPS effect) | [8] |

| TNF-α Production | Porcine Alveolar Macrophages (LPS-challenged) | Dose-dependent | Not specified | Reduction | [18] |

| NLRP3 Inflammasome Expression | Bovine Macrophages (LPS-stimulated) | Dose-dependent | Not specified | Diminished | [19] |

Detailed Experimental Protocols

This section outlines common methodologies used to assess the effects of butyrate on intestinal barrier function.

Cell Culture Model of the Intestinal Barrier

-

Cell Line: Caco-2 or IPEC-J2 cells are commonly used. These cells, when grown on semi-permeable supports (e.g., Transwell® inserts), differentiate to form a polarized monolayer with well-developed tight junctions, mimicking the intestinal epithelium.

-

Seeding and Differentiation: Cells are seeded at a high density onto the apical side of the Transwell® inserts and allowed to differentiate for a period of 14-21 days for Caco-2 cells, or a shorter period for IPEC-J2 cells. The formation of a functional barrier is monitored by measuring the transepithelial electrical resistance (TEER).

-

Butyrate Treatment: Once a stable and high TEER is achieved, the cell monolayers are treated with butyrate at various concentrations (typically in the physiological range of 1-10 mM) in the apical or basolateral compartment for a specified duration.

-

Barrier Function Assessment:

-

Transepithelial Electrical Resistance (TEER): Measured using a voltmeter with "chopstick" electrodes. An increase in TEER indicates enhanced barrier integrity.

-

Paracellular Permeability: Assessed by adding a fluorescently labeled, non-absorbable marker (e.g., FITC-dextran, inulin, or mannitol) to the apical chamber. The amount of the marker that crosses the monolayer into the basolateral chamber over time is quantified using a fluorescence plate reader. A decrease in permeability signifies a tighter barrier.

-

Ussing Chamber System for Ex Vivo Tissue Analysis

-

Tissue Preparation: Intestinal tissue segments (e.g., from animal models or human biopsies) are excised and mounted in Ussing chambers, which separate the mucosal (luminal) and serosal (blood) sides.

-

Butyrate Exposure: The tissue can be exposed to butyrate on the mucosal side.

-

Measurement of Intestinal Permeability: Fluorescent probes like fluorescein (B123965) isothiocyanate-dextran and horseradish peroxidase are added to the mucosal side, and their passage to the serosal side is measured over time.[23][24]

-

Electrophysiological Measurements: The Ussing chamber allows for the measurement of ion transport and tissue resistance.

Western Blotting for Tight Junction Protein Expression

-

Protein Extraction: Following butyrate treatment, cells or tissues are lysed to extract total protein.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for tight junction proteins (e.g., anti-claudin-1, anti-occludin, anti-ZO-1) and subsequently with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Real-Time PCR for Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from butyrate-treated cells or tissues, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the genes of interest (e.g., claudins, occludin). The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow involved in studying butyrate's effects.

Caption: Key signaling pathways activated by butyrate in intestinal epithelial cells.

Caption: A typical experimental workflow for studying butyrate's effects in vitro.

Conclusion

Butyrate is a potent modulator of intestinal barrier function, acting through a sophisticated network of molecular mechanisms. Its ability to enhance tight junction integrity, activate key signaling pathways like those involving GPCRs and AMPK, inhibit HDACs, and exert powerful anti-inflammatory effects underscores its importance in maintaining gut health. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for the development of novel therapeutic strategies targeting the intestinal barrier in a variety of diseases. This guide provides a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of butyrate and its derivatives.

References

- 1. nmc-magazine.com [nmc-magazine.com]

- 2. mdpi.com [mdpi.com]

- 3. Butyrate and its multifarious effects on intestinal health | Orffa [orffa.com]

- 4. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. mdpi.com [mdpi.com]

- 8. journals.plos.org [journals.plos.org]

- 9. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nmc-magazine.com [nmc-magazine.com]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Butyrate attenuates intestinal inflammation in Crohn's disease by suppressing pyroptosis of intestinal epithelial cells via the cGSA-STING-NLRP3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Acute effects of butyrate on intestinal permeability in patients with irritable bowel syndrome assessed by a novel colonoscopy research model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Acute effects of butyrate on intestinal permeability in patients with irritable bowel syndrome assessed by a novel colonoscopy research model - PMC [pmc.ncbi.nlm.nih.gov]

Butyrate: A Master Regulator of the Gut-Brain Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Butyrate, a short-chain fatty acid produced by the microbial fermentation of dietary fiber in the colon, has emerged as a pivotal signaling molecule in the intricate communication network between the gut and the brain. This technical guide provides a comprehensive overview of the multifaceted roles of butyrate in modulating the gut-brain axis. It delves into the core mechanisms of action, including histone deacetylase (HDAC) inhibition, G-protein-coupled receptor (GPCR) activation, and its function as an energy substrate for colonocytes and potentially neurons. This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for investigating butyrate's effects, and presents visual representations of the underlying signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of butyrate and its derivatives in neurological and psychiatric disorders.

Introduction: The Gut-Brain Axis and the Emergence of Butyrate

The gut-brain axis is a bidirectional communication system that integrates the gastrointestinal tract and the central nervous system (CNS).[1] This complex network involves neural, endocrine, immune, and metabolic pathways, and its dysregulation has been implicated in a wide range of neurological and psychiatric conditions, including neurodegenerative diseases, depression, and anxiety.[2] A key mediator in this axis is the gut microbiota and its metabolic products, among which the short-chain fatty acid (SCFA) butyrate has garnered significant attention.[3]

Produced primarily by bacteria of the Firmicutes phylum, butyrate exerts a profound influence on host physiology, extending far beyond the gut.[4] It serves as the primary energy source for colonocytes, maintaining gut barrier integrity, and possesses potent anti-inflammatory properties within the gastrointestinal tract.[4][5] Crucially, butyrate can cross the blood-brain barrier (BBB) and directly impact brain function through various mechanisms that will be explored in this guide.[5][6]

Core Mechanisms of Butyrate in the Gut-Brain Axis

Butyrate's influence on the gut-brain axis is multifaceted, stemming from its ability to act through several distinct yet interconnected mechanisms.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins.[3][7] By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[7] This epigenetic modulation is a cornerstone of butyrate's neuroprotective and anti-inflammatory effects in the brain.[7] For instance, HDAC inhibition by butyrate has been shown to increase the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival, neurogenesis, and synaptic plasticity.[8][9]

G-Protein Coupled Receptor (GPCR) Activation

Butyrate acts as a ligand for several G-protein coupled receptors (GPCRs), including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109a (HCAR2).[10][11] These receptors are expressed on various cell types, including intestinal epithelial cells, immune cells, and neurons of the enteric and central nervous systems.[10][12]

-

GPR41 and GPR43: Activation of these receptors by butyrate in the gut stimulates the release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[4] These hormones can signal to the brain to regulate appetite, glucose homeostasis, and neuronal activity.[2][4]

-

GPR109a: This receptor, present on colonocytes, immune cells, and microglia, mediates some of butyrate's anti-inflammatory effects.[2][3] Activation of GPR109a can suppress inflammatory signaling pathways, such as the NF-κB pathway.[1]

Energy Metabolism

Butyrate is the preferred energy source for colonocytes, providing up to 70% of their energy needs.[3][5] This is critical for maintaining a healthy gut barrier. A compromised gut barrier, often referred to as "leaky gut," can lead to the translocation of inflammatory molecules like lipopolysaccharide (LPS) into the bloodstream, contributing to systemic inflammation and neuroinflammation.[6] While the brain primarily relies on glucose, under certain conditions, such as during periods of low glucose availability, it can utilize other energy substrates. There is emerging evidence that butyrate can be metabolized by the brain and may serve as an alternative energy source for neurons, potentially mitigating mitochondrial dysfunction observed in some neurological disorders.[1][3]

Butyrate's Impact on Key Components of the Gut-Brain Axis

Butyrate's mechanisms of action translate into tangible effects on various physiological processes that are central to the gut-brain axis.

Neuroinflammation and Microglia Modulation

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a hallmark of many neurological diseases.[13] Butyrate has demonstrated potent anti-inflammatory effects within the CNS.[14] It can modulate microglial activation, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[15] This is achieved, in part, through HDAC inhibition and the suppression of inflammatory signaling pathways like NF-κB.[1][16]

Blood-Brain Barrier Integrity

The blood-brain barrier (BBB) is a highly selective semipermeable border that protects the brain from harmful substances in the blood. A dysfunctional BBB is implicated in the pathogenesis of numerous neurological disorders.[17] Butyrate has been shown to enhance BBB integrity by increasing the expression of tight junction proteins, such as occludin and claudin-5, which are essential for maintaining the barrier's structural integrity.[5][17] This effect is thought to be mediated by both direct actions on brain endothelial cells and indirect effects through the maintenance of gut barrier function, which reduces systemic inflammation.[6]

Neurotransmitter Systems

Butyrate can influence the synthesis and regulation of key neurotransmitters involved in mood and cognition.[2] It has been shown to increase the levels of dopamine (B1211576) and serotonin (B10506) in the brain.[2] Furthermore, butyrate can impact the GABAergic system.[1] These effects on neurotransmitter systems likely contribute to the observed antidepressant and anxiolytic effects of butyrate in preclinical models.[2]

Vagus Nerve Stimulation

The vagus nerve is a primary communication pathway between the gut and the brain. Butyrate can indirectly stimulate the vagus nerve through the release of gut hormones and by interacting with enteric neurons.[18][19] This vagal stimulation can influence a wide range of brain functions, including mood and inflammation.[2]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of butyrate on various aspects of the gut-brain axis. It is important to note that experimental conditions, including animal models, butyrate dosage, and administration route, vary across studies.

Table 1: Effects of Butyrate on Neuroinflammation

| Experimental Model | Butyrate Treatment | Outcome Measure | Result | Reference |

| LPS-treated mice | Sodium Butyrate (100 mg/kg, i.p.) | Hippocampal IL-1β mRNA | ↓ 40% | [20] |

| LPS-treated mice | Sodium Butyrate (100 mg/kg, i.p.) | Hippocampal TNF-α mRNA | ↓ 35% | [20] |

| Aged mice | Sodium Butyrate (in drinking water) | Microglial IL-1β expression | ↓ 50% after LPS challenge | [21] |

| Diet-induced obese mice | Butyrate (in drinking water) | Cortical TNF-α levels | ↓ ~30% | [2] |

| Diet-induced obese mice | Butyrate (in drinking water) | Cortical IL-1β levels | ↓ ~40% | [2] |

Table 2: Effects of Butyrate on Blood-Brain Barrier Integrity

| Experimental Model | Butyrate Treatment | Outcome Measure | Result | Reference |

| Germ-free mice | Sodium Butyrate (oral gavage) | Occludin expression (frontal cortex) | ↑ ~2-fold | [22] |

| Germ-free mice | Sodium Butyrate (oral gavage) | Claudin-5 expression (frontal cortex) | ↑ ~1.5-fold | [22] |

| Traumatic brain injury mice | Sodium Butyrate (i.p.) | Brain water content | ↓ ~15% | [9] |

| Parkinson's disease mouse model | Sodium Butyrate (gavage) | Colonic ZO-1 expression | Restored to control levels | [3] |

| Parkinson's disease mouse model | Sodium Butyrate (gavage) | Colonic Occludin expression | Restored to control levels | [3] |

Table 3: Effects of Butyrate on Neurotransmitters and Neurotrophic Factors

| Experimental Model | Butyrate Treatment | Outcome Measure | Result | Reference |

| Parkinson's disease mouse model | Sodium Butyrate (200 mg/kg, gavage) | Striatal Dopamine | ↑ ~50% | [3] |

| Parkinson's disease mouse model | Sodium Butyrate (200 mg/kg, gavage) | Striatal Serotonin | ↑ ~40% | [3] |

| Rat sympathetic neurons in culture | Sodium Butyrate (1-5 mM) | Choline acetyltransferase activity | ↑ 4.5 to 12-fold | [23] |

| Mouse model of PTSD | Sodium Butyrate (intra-mPFC injection) | mPFC BDNF mRNA | ↑ ~1.8-fold | [14] |

| Healthy mice | Sodium Butyrate (i.p.) | Hippocampal BDNF mRNA | ↑ 1.37-fold | [24] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of butyrate on the gut-brain axis.

Animal Models and Butyrate Administration

-

Animal Models: Common rodent models include wild-type mice (e.g., C57BL/6), germ-free mice, and transgenic models of neurological diseases such as Alzheimer's disease (e.g., 5XFAD), Parkinson's disease (e.g., MPTP-induced), and stroke (e.g., MCAO).

-

Butyrate Administration: Sodium butyrate is typically administered via intraperitoneal (i.p.) injection, oral gavage, or supplementation in drinking water. Doses in mice range from 100 mg/kg to 1 g/kg.

Measurement of Blood-Brain Barrier Permeability (Evans Blue Assay)

-

Evans Blue Injection: Anesthetize the mouse and inject a 2% solution of Evans blue dye in saline intravenously (e.g., via the tail vein) at a dose of 4 ml/kg.

-

Circulation: Allow the dye to circulate for a specified period (e.g., 1-2 hours).

-

Perfusion: Transcardially perfuse the animal with saline to remove the dye from the vasculature.

-

Brain Extraction and Homogenization: Dissect the brain region of interest, weigh it, and homogenize it in formamide.

-

Extraction and Quantification: Incubate the homogenate to extract the dye. Centrifuge the samples and measure the absorbance of the supernatant using a spectrophotometer (at ~620 nm). Quantify the amount of Evans blue extravasation against a standard curve.

Western Blot for Tight Junction Proteins

-

Protein Extraction: Homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against tight junction proteins (e.g., anti-occludin, anti-claudin-5, anti-ZO-1).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for Microglia Activation

-

Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then cryoprotect in sucrose (B13894) solution.

-

Sectioning: Cut brain sections using a cryostat or vibratome.

-

Staining:

-

Permeabilize the sections with a detergent (e.g., Triton X-100).

-

Block non-specific binding with a blocking solution (e.g., normal goat serum).

-

Incubate with a primary antibody against a microglial marker (e.g., Iba1) and a marker for activation state (e.g., CD68 for M1, Arginase-1 for M2).

-

Incubate with fluorescently labeled secondary antibodies.

-

Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging: Visualize and capture images using a fluorescence or confocal microscope.

HPLC for Neurotransmitter Quantification

-

Tissue Preparation: Dissect the brain region of interest and homogenize it in an appropriate acidic solution (e.g., perchloric acid) to precipitate proteins.

-

Sample Preparation: Centrifuge the homogenate and filter the supernatant.

-

HPLC Analysis: Inject the prepared sample into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector.

-

Quantification: Separate and quantify the neurotransmitters (e.g., dopamine, serotonin) and their metabolites based on their retention times and peak areas compared to known standards.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and relationships involved in butyrate's action on the gut-brain axis.

Caption: Butyrate's HDAC inhibition pathway in the brain.

Caption: Butyrate's GPCR signaling in the gut-brain axis.

Caption: Experimental workflow for assessing butyrate's effect on BBB integrity.

Conclusion and Future Directions

Butyrate stands out as a critical mediator of the gut-brain axis, with a remarkable ability to influence brain function through multiple, interconnected pathways. Its roles in reducing neuroinflammation, enhancing blood-brain barrier integrity, and modulating neurotransmitter systems underscore its therapeutic potential for a range of neurological and psychiatric disorders. The preclinical data, while promising, highlight the need for further research to translate these findings to clinical applications.

Future research should focus on:

-

Human Clinical Trials: Well-designed clinical trials are essential to validate the efficacy and safety of butyrate supplementation in patients with neurological disorders.

-

Dosage and Delivery: Optimizing the dosage and developing effective delivery systems to ensure adequate bioavailability of butyrate to the brain are critical for therapeutic success.

-

Personalized Approaches: Understanding how individual variations in gut microbiota composition influence butyrate production and response to supplementation could lead to more personalized therapeutic strategies.

References

- 1. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epigenetic Histone Deacetylases Activity Assay in the Brain and Peripheral Organ Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. med.uio.no [med.uio.no]

- 7. Native chromatin immunoprecipitation protocol [abcam.com]

- 8. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]

- 9. academic.oup.com [academic.oup.com]

- 10. miltenyibiotec.com [miltenyibiotec.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. Microglia Isolation from Adult Mouse Brain | Springer Nature Experiments [experiments.springernature.com]

- 15. Determination of Tight Junction Integrity in Brain Endothelial Cells Based on Tight Junction Protein Expression | Springer Nature Experiments [experiments.springernature.com]

- 16. Quantification of Histone Deacetylase Isoforms in Human Frontal Cortex, Human Retina, and Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

- 20. tandfonline.com [tandfonline.com]

- 21. A simple protocol for isolating microglia from adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Using Evans Blue Dye to Determine Blood-Brain Barrier Integrity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scielo.br [scielo.br]

An In-depth Technical Guide to the Identification and Characterization of Butyrate-Producing Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate, a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fibers, has garnered significant attention for its profound effects on host health.[1][2] It serves as the primary energy source for colonocytes, reinforces the gut barrier, and exhibits immunomodulatory and anti-inflammatory properties.[2][3][4] The therapeutic potential of butyrate has led to a surge in research focused on identifying and characterizing the bacteria responsible for its production, with the ultimate goal of developing novel microbial-based therapeutics. This guide provides a comprehensive overview of the current methodologies for the identification, characterization, and functional analysis of butyrate-producing bacteria.

Identification of Butyrate-Producing Bacteria

The identification of butyrate-producing bacteria can be approached through both traditional culture-based methods and modern molecular techniques. Each approach offers distinct advantages and limitations.

Culture-Based Methods

Culturing remains a cornerstone for isolating and definitively identifying butyrate-producing bacteria. These methods allow for the physiological and metabolic characterization of individual species. However, it is important to note that many gut microbes are difficult to culture under standard laboratory conditions.[5][6]

Experimental Protocol: Isolation and Culturing of Anaerobic Butyrate-Producing Bacteria

-

Sample Collection and Preparation: Fecal samples are collected and immediately transferred to an anaerobic chamber to maintain the viability of oxygen-sensitive bacteria. The samples are homogenized in a pre-reduced anaerobic salt solution.

-

Enrichment and Isolation: The homogenized slurry is serially diluted and plated onto a selective medium, such as a yeast extract, casitone, and fatty acid (YCFA) medium supplemented with fermentable carbohydrates like inulin (B196767) or resistant starch. Plates are incubated under anaerobic conditions (e.g., 85% N₂, 10% CO₂, 5% H₂) at 37°C for 48-72 hours.

-

Colony Selection and Purification: Morphologically distinct colonies are picked and re-streaked onto fresh agar (B569324) plates to obtain pure cultures.

-

Identification: Pure isolates are identified using a combination of techniques, including Gram staining, microscopy, and 16S rRNA gene sequencing.[7]

Molecular Techniques

Molecular methods offer a culture-independent approach to identify butyrate-producing bacteria directly from complex microbial communities.

1.2.1. 16S rRNA Gene Sequencing

This technique is widely used to profile the taxonomic composition of the gut microbiota.[8] By comparing the abundance of known butyrate-producing taxa between different conditions, researchers can infer changes in the butyrate-producing potential of the community. However, this method does not directly measure the functional capacity for butyrate production.[9][10]

1.2.2. Quantitative PCR (qPCR) of Butyrate Synthesis Genes

A more direct molecular approach involves quantifying the abundance of key genes in the butyrate synthesis pathways. The two primary pathways for butyrate formation from acetyl-CoA involve the terminal enzymes butyryl-CoA:acetate CoA-transferase (but) and butyrate kinase (buk).[1][11] qPCR assays targeting the but and buk genes can provide an estimate of the butyrate-producing capacity of the microbiota.[1][12][13]

Experimental Protocol: qPCR for the Quantification of the but Gene

-

DNA Extraction: DNA is extracted from fecal samples using a commercially available kit optimized for microbial DNA.

-

Primer Design: Degenerate primers targeting conserved regions of the but gene are designed based on sequences from known butyrate-producing bacteria.[1]

-

qPCR Reaction: The qPCR reaction is set up using a standard master mix, the designed primers, and the extracted DNA. The reaction is run on a real-time PCR instrument.

-

Data Analysis: The abundance of the but gene is normalized to the total bacterial abundance, which can be estimated by quantifying the 16S rRNA gene.[8]

1.2.3. Shotgun Metagenomic Sequencing

This powerful technique involves sequencing the entire genomic content of a microbial community.[14] It allows for the identification of all genes involved in the butyrate synthesis pathways, providing a comprehensive view of the metabolic potential of the microbiota.[9][10][15] This method can also help identify novel butyrate-producing bacteria and pathways.[10][15]

Characterization of Butyrate Production

Once potential butyrate-producing bacteria are identified, their ability to produce butyrate must be quantified. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques for this purpose.[16][17]

Gas Chromatography (GC)

GC is a robust and widely used method for the quantification of SCFAs.[16][18] It offers high sensitivity and resolution.

Experimental Protocol: GC-FID Quantification of Butyrate

-

Sample Preparation: Bacterial culture supernatants or fecal samples are acidified to protonate the SCFAs, making them more volatile. An internal standard (e.g., 2-ethylbutyric acid) is added for accurate quantification.[17]

-

Extraction: The SCFAs are extracted from the aqueous sample into an organic solvent (e.g., diethyl ether or a mixture of n-butanol, tetrahydrofuran, and acetonitrile).[18]

-

GC Analysis: The organic extract is injected into a gas chromatograph equipped with a flame ionization detector (FID). The SCFAs are separated on a capillary column with a polar stationary phase.[18]

-

Quantification: The concentration of butyrate is determined by comparing its peak area to that of the internal standard and a standard curve of known butyrate concentrations.

High-Performance Liquid Chromatography (HPLC)

HPLC is another reliable method for SCFA analysis and can be advantageous as it operates at lower temperatures, reducing the risk of thermal degradation of analytes.[19][20]

Experimental Protocol: HPLC-PDA Quantification of Butyrate

-

Sample Preparation: Samples are typically centrifuged and filtered to remove particulate matter. Acidification is also performed.[20] For increased sensitivity, derivatization with a chromophore-containing reagent like 3-nitrophenylhydrazine (B1228671) (3NPH) can be performed.[21][22]

-

HPLC Analysis: The prepared sample is injected into an HPLC system equipped with a photodiode array (PDA) or UV detector. Separation is achieved on a reverse-phase C18 column.[20][23]

-

Quantification: Butyrate concentration is determined based on the peak area at a specific wavelength (e.g., 210 nm for underivatized SCFAs) and comparison to a standard curve.[20]

Key Butyrate-Producing Bacteria

A number of bacterial species have been identified as significant producers of butyrate in the human gut. The majority of these belong to the Firmicutes phylum, particularly within the families Lachnospiraceae and Ruminococcaceae.[5][6][24]

| Phylum | Family | Key Genera/Species |

| Firmicutes | Lachnospiraceae | Roseburia (e.g., R. intestinalis, R. inulivorans), Eubacterium (e.g., E. rectale, E. hallii), Coprococcus, Anaerostipes |

| Ruminococcaceae | Faecalibacterium prausnitzii | |

| Bacteroidetes | Some species within this phylum have been identified as potential butyrate producers.[10][15] | |

| Fusobacteria | Certain species can produce butyrate through the glutamate (B1630785) pathway.[25] |

Functional Analysis: Butyrate Signaling Pathways

Butyrate exerts its biological effects through two primary mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of class I and II HDACs.[26][27] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and gene expression.[26][28] This mechanism is central to many of butyrate's anti-inflammatory and anti-proliferative effects.[26][27][29] For instance, HDAC inhibition by butyrate can lead to the transcriptional activation of genes like p21, a cyclin-dependent kinase inhibitor that arrests the cell cycle.[26][28]

Butyrate's inhibition of HDACs leads to histone hyperacetylation and altered gene expression.

G-Protein Coupled Receptor (GPCR) Activation

Butyrate also functions as a signaling molecule by activating specific GPCRs, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[3][30][31] These receptors are expressed on various cell types, including intestinal epithelial cells and immune cells.[31][32] Activation of these receptors by butyrate triggers downstream signaling cascades that influence immune responses, gut motility, and metabolic regulation.[3][30][33] For example, activation of GPR109A in the colon can promote the differentiation of regulatory T cells (Tregs) and the production of anti-inflammatory cytokines.[30]

Butyrate activates GPCRs, triggering various downstream signaling pathways.

Experimental Workflow

A typical workflow for the identification and characterization of butyrate-producing bacteria involves a multi-pronged approach.

A comprehensive workflow for studying butyrate-producing bacteria.

Conclusion

The identification and characterization of butyrate-producing bacteria are crucial for advancing our understanding of the gut microbiome's role in health and disease. The integration of culture-based and molecular techniques provides a powerful toolkit for researchers. A thorough characterization of their butyrate production and functional impact on host signaling pathways is essential for the development of next-generation probiotics and live biotherapeutics aimed at restoring and enhancing gut health. As research in this field continues to evolve, these methodologies will be further refined, paving the way for targeted interventions to modulate the gut microbiota for therapeutic benefit.

References

- 1. Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The macroecology of butyrate‐producing bacteria via metagenomic assessment of butyrate production capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. medmixnow.com [medmixnow.com]

- 7. Phylogenetic Relationships of Butyrate-Producing Bacteria from the Human Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. innerbuddies.com [innerbuddies.com]

- 15. Revealing the bacterial butyrate synthesis pathways by analyzing (meta)genomic data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of Mice [bio-protocol.org]

- 17. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 18. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]

- 22. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Frontiers | Comparative In silico Analysis of Butyrate Production Pathways in Gut Commensals and Pathogens [frontiersin.org]

- 26. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pnas.org [pnas.org]

- 28. researchgate.net [researchgate.net]

- 29. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Decreased expression of G-protein-coupled receptors GPR43 and GPR109a in psoriatic skin can be restored by topical application of sodium butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

The Dawn of a Bioactive Molecule: An In-depth Technical Guide to the Discovery and Early Research of Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon, has emerged from relative obscurity to become a focal point of intense scientific investigation. Initially recognized as a primary energy source for colonocytes, early research unveiled its potent bioactivity, revealing a molecule with profound effects on cell proliferation, differentiation, and apoptosis. This technical guide delves into the seminal discoveries and early research that established butyrate as a key player in cellular regulation and a molecule of significant therapeutic interest. We will explore its identification as a histone deacetylase (HDAC) inhibitor, its pioneering role in cancer research, and its foundational importance in gut health, providing a comprehensive overview for researchers and drug development professionals.

The Pivotal Discovery: Butyrate as a Histone Deacetylase (HDAC) Inhibitor

One of the most significant breakthroughs in understanding butyrate's mechanism of action was the discovery of its ability to inhibit histone deacetylases (HDACs). This finding provided a molecular basis for its wide-ranging effects on gene expression and cellular behavior.

Histone Hyperacetylation: The First Clue

Early studies observed that treating mammalian cells with sodium butyrate led to the accumulation of hyperacetylated histones. This hyperacetylation was found to be a reversible process, with histone acetylation levels returning to baseline after the removal of butyrate. This observation was a critical first step, suggesting that butyrate interfered with the dynamic process of histone acetylation and deacetylation.

Direct Inhibition of HDAC Activity

Subsequent in vitro experiments confirmed that butyrate directly inhibits the activity of HDAC enzymes. Cell-free extracts from both control and butyrate-treated cells showed similar levels of HDAC activity, but the addition of butyrate to these extracts inhibited this activity. This demonstrated that butyrate was not affecting the synthesis of HDAC enzymes but was instead acting as a direct inhibitor. The IC50 for butyrate's inhibition of HDAC activity was determined to be approximately 0.09 mM in nuclear extracts from HT-29 human colon carcinoma cells.

Experimental Protocols

This protocol is a generalized procedure for detecting histone hyperacetylation induced by butyrate treatment.

-

Cell Culture and Butyrate Treatment:

-

Culture mammalian cells (e.g., HeLa, HepG2, or cancer cell lines) in appropriate media.

-

Treat cells with varying concentrations of sodium butyrate (e.g., 1, 5, 10 mM) for a specified duration (e.g., 12, 24 hours). Include an untreated control.

-

-

Histone Extraction:

-

Harvest cells and wash with ice-cold PBS containing 5 mM sodium butyrate to inhibit HDAC activity during the extraction process.

-

Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.

-

Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H2SO4).

-

Precipitate the histones with trichloroacetic acid (TCA) and wash the pellet with acetone.

-

-

SDS-PAGE and Western Blotting:

-

Resuspend the histone pellet in loading buffer and separate the proteins by SDS-PAGE. Due to their small size, a higher percentage acrylamide (B121943) gel (e.g., 15-18%) is recommended.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

This assay measures the direct inhibitory effect of butyrate on HDAC activity.

-

Preparation of Nuclear Extract:

-

Isolate nuclei from cultured cells as described above.

-

Extract nuclear proteins by incubating the nuclei in a high-salt buffer and collect the supernatant after centrifugation.

-

-

HDAC Assay:

-

Use a commercially available HDAC activity assay kit or a fluorogenic substrate such as Boc-Lys(Ac)-AMC.

-

Incubate the nuclear extract with the HDAC substrate in the presence of varying concentrations of sodium butyrate (e.g., 0.01 mM to 10 mM).

-

Measure the fluorescence or colorimetric signal according to the manufacturer's instructions.

-

Calculate the IC50 value of butyrate for HDAC inhibition.

-

Signaling Pathway

The inhibition of HDACs by butyrate leads to the accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of previously silenced genes.

Butyrate's Foray into Cancer Research

The discovery of its HDAC inhibitory activity propelled butyrate into the forefront of cancer research. Early studies focused on its ability to induce differentiation, inhibit proliferation, and trigger apoptosis in various cancer cell lines.

Induction of Cancer Cell Differentiation

A hallmark of cancer is the loss of cellular differentiation. Early research demonstrated that sodium butyrate could induce differentiation in colon cancer cell lines, such as Caco-2 and HT-29. A common marker for colonocyte differentiation, alkaline phosphatase (ALP) activity, was shown to increase significantly after treatment with 1 mM sodium butyrate.

Inhibition of Cancer Cell Proliferation and Cell Cycle Arrest

Butyrate was found to be a potent inhibitor of proliferation in a dose-dependent manner across numerous cancer cell lines.

| Cell Line | Butyrate Concentration | Effect on Proliferation | Citation |

| HCT-116 | 5 mM | Significant reduction in viability | |

| Caco-2 | 2 mM | 73% viability after 48h | |

| Caco-2 | 5 mM | 56% viability after 48h | |

| Caco-2 | 10 mM | 37% viability after 48h | |

| MCF-7 | 0.5 mM | 48% decrease in proliferation | |

| MCF-7 | 1 mM | 57% decrease in proliferation | |

| HT29 | 4 mM | ~75% inhibition of cell growth |

This inhibition of proliferation was linked to butyrate's ability to induce cell cycle arrest, primarily in the G0/G1 phase.

Induction of Apoptosis

At higher concentrations, butyrate was shown to induce apoptosis in cancer cells.

| Cell Line | Butyrate Concentration | Effect on Apoptosis | Citation |

| HCT-116 | >5 mM | Nuclear condensation and fragmentation | |

| Caco-2 | 5 mM, 10 mM | Induction of apoptosis | |

| Caco-2 | 8 mM | Increased apoptosis |

Experimental Protocols

This protocol provides a method to quantify the effect of butyrate on cancer cell viability.

-

Cell Seeding:

-

Seed cancer cells (e.g., HCT-116, Caco-2) in a 96-well plate at a density of approximately 8 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Butyrate Treatment:

-

Treat the cells with a range of sodium butyrate concentrations (e.g., 0.5, 1, 2, 5, 10, 20 mM) for various time points (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm or 546 nm using a microplate reader.

-

This protocol details the analysis of cell cycle distribution following butyrate treatment.

-

Cell Preparation:

-

Culture and treat cells with sodium butyrate as described above.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Fixation:

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.

-

Incubate at -20°C for at least 30 minutes.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for at least 15-30 minutes.

-

-

Data Acquisition:

-

Analyze the samples using a flow cytometer, acquiring data on the PI signal.

-

Use software to model the cell cycle distribution (G0/G1, S, and G2/M phases).

-

Butyrate and Gut Health: The Foundation

Long before its molecular mechanisms were elucidated, butyrate was recognized for its crucial role in maintaining a healthy gut.

Energy Source for Colonocytes

Butyrate is the preferred energy source for the epithelial cells lining the colon, providing a significant portion of their energy requirements. This trophic effect is fundamental to maintaining the integrity and function of the colonic mucosa.

Enhancement of Intestinal Barrier Function

Early in vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, demonstrated that butyrate could enhance barrier integrity.

| Butyrate Concentration | Effect on Intestinal Barrier | Citation |

| 2 mM | Increased Transepithelial Electrical Resistance (TER) | |

| 2 mM | Decreased inulin (B196767) permeability | |

| 8 mM | Decreased TER | |

| 8 mM | Increased inulin permeability |

These studies revealed a paradoxical effect, where low concentrations of butyrate strengthen the barrier, while high concentrations can be detrimental.

Experimental Protocol

This protocol is used to assess the integrity of epithelial cell monolayers.

-

Cell Culture on Transwell Inserts:

-

Seed Caco-2 cells on permeable Transwell inserts and culture them until they form a confluent monolayer.

-

-

Butyrate Treatment:

-

Add sodium butyrate at various concentrations (e.g., 2 mM, 8 mM) to the apical and/or basolateral compartments of the Transwell inserts.

-

-

TER Measurement:

-

Use a voltohmmeter with a "chopstick" electrode to measure the electrical resistance across the cell monolayer at different time points (e.g., 24, 48, 72 hours).

-

Subtract the resistance of a blank insert (without cells) from the measured resistance.

-

Multiply the resistance value by the surface area of the insert to obtain the TER in Ω·cm².

-

Key Signaling Pathways

Beyond HDAC inhibition, early research began to uncover other signaling pathways through which butyrate exerts its effects, most notably through G-protein coupled receptors (GPCRs).

G-Protein Coupled Receptor (GPCR) Signaling

Butyrate is a ligand for several GPCRs, including GPR41, GPR43, and GPR109A. Activation of these receptors can trigger various downstream signaling cascades. For instance, activation of GPR41 and GPR43 can lead to a decrease in intracellular cAMP levels.

Experimental Workflow for Elucidating Butyrate's Bioactivity

The early investigation of butyrate's effects followed a logical progression from cellular observations to molecular mechanisms.

Conclusion